2-Amino-4-bromobenzenesulfonamide
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Overview
Description
2-Amino-4-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromobenzenesulfonamide typically involves the bromination of 2-aminobenzenesulfonamide. One common method is to react 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C6H7N2O2S+Br2→C6H7BrN2O2S+HBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2-amino-4-hydroxybenzenesulfonamide.
Oxidation: Formation of 2-nitro-4-bromobenzenesulfonamide.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Scientific Research Applications
2-Amino-4-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase inhibitors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase activity. The bromine and amino groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzenesulfonamide
- 4-Amino-2-bromobenzenesulfonamide
- 2-Amino-4-chlorobenzenesulfonamide
Uniqueness
2-Amino-4-bromobenzenesulfonamide is unique due to the specific positioning of the bromine and amino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
2-amino-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHHVUXXOPCMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54734-81-5 |
Source
|
Record name | 2-amino-4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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